molecular formula C10H11BrN2O2 B14827973 6-Bromo-5-cyclopropoxy-N-methylnicotinamide

6-Bromo-5-cyclopropoxy-N-methylnicotinamide

Katalognummer: B14827973
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: BAFMGWREYHVXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-cyclopropoxy-N-methylnicotinamide is an organic compound with the molecular formula C10H11BrN2O2 It is a derivative of nicotinamide, featuring a bromine atom at the 6th position, a cyclopropoxy group at the 5th position, and a methyl group attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

The synthesis of 6-Bromo-5-cyclopropoxy-N-methylnicotinamide typically involves a series of organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity and yield .

Analyse Chemischer Reaktionen

6-Bromo-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-cyclopropoxy-N-methylnicotinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-5-cyclopropoxy-N-methylnicotinamide can be compared with other nicotinamide derivatives, such as:

These compounds share some chemical properties but differ in their reactivity and biological activity, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C10H11BrN2O2

Molekulargewicht

271.11 g/mol

IUPAC-Name

6-bromo-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H11BrN2O2/c1-12-10(14)6-4-8(9(11)13-5-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,14)

InChI-Schlüssel

BAFMGWREYHVXMV-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(N=C1)Br)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.